2-fluoro-N-(2-methylpentan-3-yl)aniline 2-fluoro-N-(2-methylpentan-3-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17785449
InChI: InChI=1S/C12H18FN/c1-4-11(9(2)3)14-12-8-6-5-7-10(12)13/h5-9,11,14H,4H2,1-3H3
SMILES:
Molecular Formula: C12H18FN
Molecular Weight: 195.28 g/mol

2-fluoro-N-(2-methylpentan-3-yl)aniline

CAS No.:

Cat. No.: VC17785449

Molecular Formula: C12H18FN

Molecular Weight: 195.28 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N-(2-methylpentan-3-yl)aniline -

Specification

Molecular Formula C12H18FN
Molecular Weight 195.28 g/mol
IUPAC Name 2-fluoro-N-(2-methylpentan-3-yl)aniline
Standard InChI InChI=1S/C12H18FN/c1-4-11(9(2)3)14-12-8-6-5-7-10(12)13/h5-9,11,14H,4H2,1-3H3
Standard InChI Key JJRLRRFZXHLGOJ-UHFFFAOYSA-N
Canonical SMILES CCC(C(C)C)NC1=CC=CC=C1F

Introduction

2-Fluoro-N-(2-methylpentan-3-yl)aniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a fluorine atom attached to the aromatic ring of an aniline structure, along with a branched alkyl substituent, specifically 2-methylpentan-3-yl. This unique arrangement of functional groups contributes to its chemical reactivity and biological properties, making it a valuable candidate in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of 2-fluoro-N-(2-methylpentan-3-yl)aniline typically involves several methodologies, including the reaction of 2-fluoroaniline with 2-methylpentan-3-yl chloride under basic conditions. Industrial settings may employ more efficient methods such as continuous flow reactors to enhance yield and purity.

Biological Activity

Research indicates that compounds with similar structures to 2-fluoro-N-(2-methylpentan-3-yl)aniline often exhibit pharmacological properties. The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors, where it can act as a ligand modulating their activity. Techniques like molecular docking simulations and in vitro assays are used to assess its binding affinity and efficacy in biological systems.

Applications

2-Fluoro-N-(2-methylpentan-3-yl)aniline has several applications across different fields, including:

  • Medicinal Chemistry: Potential candidate for drug development due to its unique structure and reactivity.

  • Organic Synthesis: Valuable intermediate for synthesizing various derivatives with different biological activities or chemical properties.

Comparison with Analogues

Several compounds share structural similarities with 2-fluoro-N-(2-methylpentan-3-yl)aniline, each with unique properties:

Compound NameMolecular FormulaNotable Features
4-Fluoro-N-(2-methylpentan-3-yl)anilineC₁₂H₁₈FNDifferent position of fluorine; branched alkyl group.
3-Fluoro-N-(2-methylpentan-3-yl)anilineC₁₂H₁₈FNVariation in fluorine position affecting reactivity.
4-Fluoro-N-(pentan-3-yl)anilineC₁₁H₁₆FNLacks methyl substitution affecting steric hindrance.
4-Fluoro-anilineC₆H₅FNSimpler structure without branched alkyl substituent.

The specific arrangement of the fluorine atom and the bulky branched amine group distinguishes 2-fluoro-N-(2-methylpentan-3-yl)aniline from its analogs, influencing its chemical reactivity and biological interactions significantly.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator